molecular formula C11H8ClNOS B1351175 3-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride CAS No. 844891-05-0

3-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride

Cat. No.: B1351175
CAS No.: 844891-05-0
M. Wt: 237.71 g/mol
InChI Key: HPNXILHANJPJMT-UHFFFAOYSA-N
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Description

Structural Characterization of 3-(2-Methyl-1,3-thiazol-4-yl)benzoyl Chloride

Molecular Architecture and IUPAC Nomenclature

The molecular structure of this compound exhibits a complex architectural arrangement that combines aromatic and heterocyclic components. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as this compound, reflecting the positioning of the methyl-substituted thiazole ring at the meta position of the benzoyl chloride framework. The molecular formula C₁₁H₈ClNOS indicates the presence of eleven carbon atoms, eight hydrogen atoms, one chlorine atom, one nitrogen atom, one oxygen atom, and one sulfur atom, resulting in a molecular weight of 237.71 grams per mole.

The structural architecture features a benzene ring substituted at the 1-position with a carbonyl chloride group and at the 3-position with a 2-methyl-1,3-thiazol-4-yl substituent. The thiazole heterocycle contains nitrogen at position 1 and sulfur at position 3, with the methyl group attached to carbon 2 of the thiazole ring. This arrangement creates a compound with significant electronic diversity, where the electron-withdrawing acyl chloride group contrasts with the electron-rich thiazole system. The meta positioning of these substituents on the benzene ring influences the overall electronic distribution and reactivity profile of the molecule.

The three-dimensional molecular geometry exhibits specific conformational preferences due to the rotational barriers around the carbon-carbon bonds connecting the thiazole ring to the benzene system. The planar nature of both the benzene and thiazole rings, combined with the sp² hybridization of the connecting carbon atoms, results in a relatively rigid molecular framework with limited conformational flexibility. The presence of the acyl chloride group introduces additional steric and electronic considerations that influence the overall molecular shape and reactivity patterns.

Crystallographic Analysis and Bonding Patterns

Crystallographic studies of compounds containing thiazole and benzoyl chloride structural motifs provide valuable insights into the bonding patterns and intermolecular interactions present in this compound. X-ray crystallography represents the most definitive method for determining the precise atomic arrangements within crystalline materials, revealing the three-dimensional structure at the atomic level. The technique utilizes the diffraction of X-rays by the ordered arrangement of atoms within crystal lattices, following Bragg's law to establish the relationship between diffraction angles and interplanar spacing.

In related thiazole-containing compounds, crystallographic analysis reveals specific bonding characteristics that are likely present in this compound. Studies of similar benzothiazole derivatives demonstrate that sulfur-carbon bond lengths in the thiazole ring typically range from 1.745 to 1.751 Angstroms for single bonds, while carbon-nitrogen bonds exhibit distances of approximately 1.291 Angstroms, indicating partial double-bond character. The carbonyl carbon-oxygen double bond in benzoyl chloride derivatives consistently measures around 1.220 Angstroms, characteristic of the sp² hybridization and π-bonding present in this functional group.

The crystal packing arrangements of thiazole-containing compounds often involve intermolecular hydrogen bonding patterns and π-π stacking interactions between aromatic systems. Research on related compounds reveals the formation of molecular layers through combinations of carbon-hydrogen···nitrogen, carbon-hydrogen···sulfur, and nitrogen-hydrogen···sulfur hydrogen bonds. These intermolecular interactions contribute to the stability of the crystalline structure and influence the physical properties of the solid material. The presence of the chlorine atom in the acyl chloride group introduces additional opportunities for halogen bonding interactions, which can significantly impact crystal packing efficiency and stability.

Bond Type Typical Length (Å) Hybridization
S-C (thiazole ring) 1.745-1.751 sp²
C=N (thiazole ring) 1.291 sp²
C=O (benzoyl group) 1.220 sp²
C-Cl (acyl chloride) 1.790-1.810 sp²

Spectroscopic Identification Methods

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through the analysis of both proton and carbon-13 spectra. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic chemical shift patterns that reflect the electronic environments of hydrogen atoms within the molecular structure. The aromatic protons of the benzene ring typically appear in the region between 7.2 and 8.6 parts per million, with the exact chemical shifts depending on the electron-withdrawing effects of the acyl chloride group and the electron-donating characteristics of the thiazole substituent.

The thiazole ring proton, located at the 5-position of the heterocycle, exhibits a distinctive chemical shift pattern due to the electronegative nitrogen and sulfur atoms within the ring system. This proton typically appears as a singlet in the aromatic region, with its exact position influenced by the electronic effects of the 2-methyl substituent. The methyl group attached to the thiazole ring produces a characteristic singlet at approximately 2.38 parts per million, consistent with methyl groups adjacent to aromatic heterocycles.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the electronic environments of all carbon atoms within the molecule. The carbonyl carbon of the acyl chloride group exhibits a characteristic chemical shift in the range of 189-190 parts per million, reflecting the deshielding effect of the electronegative oxygen and chlorine atoms. The aromatic carbon atoms of both the benzene and thiazole rings appear in the typical aromatic region between 126 and 149 parts per million, with specific chemical shifts determined by the substitution pattern and electronic effects of neighboring groups. The methyl carbon attached to the thiazole ring typically resonates at approximately 21.3 parts per million, characteristic of aliphatic carbons adjacent to aromatic systems.

Structural Unit ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic protons 7.2-8.6 126-149
Thiazole CH ~8.0 ~127
Methyl group ~2.38 ~21.3
Carbonyl carbon - ~189
Mass Spectrometric Fragmentation Patterns

Mass spectrometry of this compound reveals characteristic fragmentation patterns that provide structural confirmation and insights into the stability of different molecular regions. Thiazole-containing compounds exhibit specific fragmentation behaviors under electron impact ionization conditions, with the molecular ion typically appearing as an abundant peak due to the stability conferred by the aromatic character of the heterocyclic system. The molecular ion peak for this compound appears at mass-to-charge ratio 237, corresponding to the molecular weight of the intact molecule.

The fragmentation pattern typically involves initial loss of the chlorine atom from the acyl chloride group, resulting in a fragment ion at mass-to-charge ratio 202. This fragmentation reflects the relative weakness of the carbon-chlorine bond compared to other bonds within the molecular structure. Subsequent fragmentation often involves loss of the carbonyl group, producing fragments that retain the thiazole ring system and the benzene ring as separate or connected units.

The thiazole ring system demonstrates notable stability under mass spectrometric conditions, often appearing as a prominent fragment ion. The 2-methyl-1,3-thiazol-4-yl fragment typically produces a characteristic peak that can be used for structural identification. Additional fragmentation pathways involve cleavage of the bond connecting the thiazole ring to the benzene system, resulting in separate aromatic fragments that provide information about the substitution pattern and connectivity within the molecule.

The base peak in the mass spectrum often corresponds to the most stable fragment ion, which may be either the thiazole-containing fragment or the benzoyl fragment, depending on the specific ionization conditions and collision energies employed during analysis. The relative intensities of fragment ions provide valuable information about the preferred fragmentation pathways and the relative stability of different structural components within the molecule.

Infrared Absorption Characteristics

Infrared spectroscopy of this compound reveals characteristic absorption bands that correspond to specific vibrational modes within the molecular structure. The carbonyl stretching vibration of the acyl chloride group produces a strong absorption band at approximately 1690 wave numbers per centimeter, reflecting the high force constant of the carbon-oxygen double bond. This frequency is characteristic of acyl chlorides and distinguishes them from other carbonyl-containing functional groups such as ketones, aldehydes, and esters.

The aromatic carbon-carbon stretching vibrations of both the benzene and thiazole rings appear as multiple bands in the region between 1452 and 1580 wave numbers per centimeter. The thiazole ring contributes additional characteristic absorptions due to the carbon-nitrogen and carbon-sulfur bonds within the heterocyclic system. The carbon-nitrogen stretching vibration typically appears around 1580 wave numbers per centimeter, while carbon-sulfur stretching occurs at lower frequencies.

The carbon-chlorine stretching vibration of the acyl chloride group produces a characteristic absorption band at approximately 820 wave numbers per centimeter, consistent with the vibrational frequency expected for this bond type. Aromatic carbon-hydrogen stretching vibrations appear in the region around 3000-3100 wave numbers per centimeter, while aliphatic carbon-hydrogen stretching of the methyl group occurs at approximately 2874 wave numbers per centimeter. The absence of broad hydroxyl or amine stretching bands confirms the structure and purity of the compound.

Functional Group Wavenumber (cm⁻¹) Intensity Assignment
C=O (acyl chloride) ~1690 Strong Carbonyl stretch
C=N (thiazole) ~1580 Medium Carbon-nitrogen stretch
C-C (aromatic) 1452-1424 Medium Aromatic framework
C-Cl ~820 Medium Carbon-chlorine stretch
C-H (aromatic) 3000-3100 Medium Aromatic hydrogen stretch
C-H (methyl) ~2874 Medium Aliphatic hydrogen stretch

Properties

IUPAC Name

3-(2-methyl-1,3-thiazol-4-yl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNOS/c1-7-13-10(6-15-7)8-3-2-4-9(5-8)11(12)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNXILHANJPJMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383645
Record name 3-(2-methyl-1,3-thiazol-4-yl)benzoyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844891-05-0
Record name 3-(2-Methyl-4-thiazolyl)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844891-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-methyl-1,3-thiazol-4-yl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation via Thionyl Chloride

  • Procedure: The 3-(2-methyl-1,3-thiazol-4-yl)benzoic acid is suspended in dry dichloromethane. Thionyl chloride is added dropwise under an inert atmosphere (nitrogen or argon). The mixture is stirred at room temperature or gently refluxed for several hours until the evolution of gas ceases.
  • Work-up: Excess thionyl chloride and volatile by-products are removed under reduced pressure. The crude acid chloride is purified by distillation or recrystallization under anhydrous conditions.
  • Yield: Typically high, often exceeding 85%.

Preparation via Oxalyl Chloride

  • Procedure: The acid is dissolved in dry dichloromethane, and oxalyl chloride is added dropwise at 0°C. A catalytic amount of DMF is added to initiate the reaction. The mixture is stirred at room temperature for 2–4 hours.
  • Work-up: Volatile by-products (CO, CO₂) are removed by evaporation under reduced pressure. The acid chloride is isolated as a pure compound.
  • Yield: Comparable to thionyl chloride method, with high purity.

Research Findings and Optimization

Influence of Substituents

The presence of the 2-methyl-1,3-thiazol-4-yl group influences the reactivity of the benzoyl moiety. The heterocyclic nitrogen and sulfur atoms can coordinate or interact with reagents, potentially affecting reaction rates and yields. Careful control of reaction conditions is necessary to avoid side reactions such as ring chlorination or decomposition.

Solvent Effects

  • Polar aprotic solvents like DCM and THF provide good solubility and reaction rates.
  • Use of DMF as a catalyst with oxalyl chloride significantly accelerates the reaction.

Purification Techniques

  • Due to the moisture sensitivity of acid chlorides, purification is often done by vacuum distillation or recrystallization under inert atmosphere .
  • Storage under dry, inert conditions is essential to maintain compound integrity.

Comparative Data Table of Preparation Parameters

Parameter Thionyl Chloride Method Oxalyl Chloride Method Phosphorus Pentachloride Method
Solvent Dry dichloromethane Dry dichloromethane + DMF catalyst Neat or in chlorinated solvents
Temperature Room temp to reflux (~40°C) 0°C to room temp Elevated temperatures (~60-80°C)
Reaction Time 2–6 hours 2–4 hours 4–8 hours
By-products SO₂, HCl (gaseous) CO, CO₂ (gaseous) HCl (gaseous)
Yield 85–95% 80–90% 70–85%
Purification Vacuum distillation or recrystallization Vacuum distillation or recrystallization Difficult, requires careful work-up
Notes Widely used, efficient Faster with DMF catalyst Less common due to harshness

Chemical Reactions Analysis

Types of Reactions: 3-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that thiazole derivatives, including 3-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride, exhibit promising anticancer properties. For instance, compounds derived from thiazoles have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. In one study, thiazole-integrated compounds were synthesized and evaluated for their activity against human breast adenocarcinoma (MCF7) cells. The results showed that specific derivatives exhibited IC50 values as low as 5.71 μM, indicating potent anticancer activity compared to standard drugs like 5-fluorouracil .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. A study on thiazole derivatives demonstrated their efficacy against a range of bacterial and fungal pathogens. The synthesized derivatives were evaluated using the turbidimetric method, revealing promising antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves the reaction of thiazole derivatives with benzoyl chloride under controlled conditions. Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of these compounds. For example, modifications to the thiazole ring or the benzoyl moiety can significantly influence their pharmacological properties .

Biological Mechanisms

The biological mechanisms underlying the activity of this compound are multifaceted. Research has shown that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and disruption of mitochondrial membrane potential . Additionally, molecular docking studies suggest that these compounds may interact with specific biological targets, enhancing their therapeutic potential .

Case Studies

Study Objective Findings
Siddiqui et al. (2020)Evaluate anticonvulsant propertiesIdentified high anticonvulsant activity in thiazole derivatives with specific substitutions; compound showed a protection index of 9.2 .
Evren et al. (2019)Test anticancer activity against lung adenocarcinomaCompound demonstrated strong selectivity with IC50 values significantly lower than standard treatments .
Łączkowski et al.Synthesis and evaluation of new thiazolesFound several new derivatives with promising anticonvulsant properties in electroshock tests .

Comparison with Similar Compounds

Data Tables

Compound Name Molecular Formula MW (g/mol) CAS RN Key Functional Group Applications
3-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride C₁₁H₈ClNOS 237.70 857283-93-3 Acyl chloride Amide synthesis, drug intermediates
4-(2-Methyl-1,3-thiazol-4-yl)benzenesulphonyl chloride C₁₀H₈ClNO₂S₂ 272.11 852180-73-5 Sulfonyl chloride Antimicrobial agents
5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride C₈H₅ClN₂O₂S₂ 276.78 215434-25-6 Sulfonyl chloride Polymer chemistry
5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid C₈H₆N₂O₃S 210.21 368870-05-7 Carboxylic acid Prodrug formulations

Biological Activity

3-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, cellular effects, molecular mechanisms, and applications in research.

This compound acts primarily as an acylating agent. It interacts with various enzymes, including acetyltransferases and proteases, facilitating the transfer of acyl groups to specific substrates. This compound can form covalent bonds with nucleophilic residues in target biomolecules, leading to modifications that alter their activity.

Cellular Effects

The compound significantly influences cellular functions by modulating signaling pathways, gene expression, and metabolism. Notably, it has been shown to inhibit certain kinases, resulting in altered phosphorylation states of key proteins. Additionally, it can interact with transcription factors to modify gene expression, which ultimately impacts cellular metabolism and energy production .

Molecular Mechanisms

The mechanism of action for this compound involves several critical steps:

  • Binding Interactions : The compound binds to biomolecules through covalent bonds.
  • Enzyme Inhibition : It inhibits enzyme activity by modifying key residues.
  • Gene Expression Changes : It activates or inhibits transcription factors, leading to changes in gene expression.

These interactions can result in the accumulation of specific substrates and depletion of products within metabolic pathways .

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary with dosage:

  • Low Doses : Modulate enzyme activity and gene expression without significant toxicity.
  • High Doses : Can induce toxic effects such as cellular damage and apoptosis.

The identification of a threshold range for optimal biological activity is crucial for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, its inhibition of acetyltransferases can lead to increased levels of acetyl-CoA, thereby affecting lipid metabolism. It also interacts with cofactors like ATP, influencing energy production .

Transport and Distribution

Within biological systems, this compound is transported via specific transporters and binding proteins. These interactions are essential for ensuring that the compound reaches its target sites within cells .

Antimicrobial Activity

Research has highlighted the antimicrobial properties of thiazole derivatives, including this compound. Studies have shown that thiazole compounds exhibit varying degrees of antibacterial and antifungal activities against Gram-positive and Gram-negative pathogens. For example:

CompoundMIC (µg/mL)Target Pathogen
7b0.22 - 0.25Staphylococcus aureus
4a0.5 - 8Escherichia coli
100.5 - 8Klebsiella pneumoniae

These findings suggest that thiazole derivatives can serve as potential leads in the development of new antimicrobial agents .

Case Studies

Several studies have explored the biological activity of thiazole derivatives:

  • A study investigated the structure-activity relationship (SAR) of various thiazole compounds and found that modifications at specific positions significantly influenced their antibacterial potency against pathogens like Staphylococcus aureus and Escherichia coli.
  • Another research focused on the antifungal activity of thiazole derivatives against Candida albicans, revealing promising results that warrant further investigation into their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride, and what methodological considerations are critical for optimizing yield?

  • Methodology : The compound is typically synthesized via chlorination of the corresponding benzoic acid derivative. A common approach involves reacting 3-(2-methyl-1,3-thiazol-4-yl)benzoic acid with chlorinating agents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under anhydrous conditions . Reflux in solvents like dichloromethane or toluene at 60–80°C for 4–6 hours ensures complete conversion. Post-reaction purification via vacuum distillation or recrystallization is essential to remove excess reagents. Yield optimization requires strict control of moisture and stoichiometric ratios of the chlorinating agent .

Q. Which spectroscopic and crystallographic methods are employed for characterizing this compound?

  • Methodology :

  • Spectroscopy :
  • NMR : ¹H/¹³C NMR confirms the thiazole ring protons (δ 2.5–3.0 ppm for methyl groups) and benzoyl chloride carbonyl resonance (δ 170–175 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., m/z 253.73 for the parent ion) and fragmentation patterns .
  • Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves bond lengths and angles, particularly the planar thiazole ring and the dihedral angle between the thiazole and benzoyl groups .

Advanced Research Questions

Q. How does the electronic nature of the thiazole ring influence the compound's reactivity in acylations or nucleophilic substitutions?

  • Analysis : The electron-withdrawing thiazole ring enhances the electrophilicity of the benzoyl chloride group, facilitating nucleophilic acyl substitutions. Density Functional Theory (DFT) calculations reveal partial positive charges on the carbonyl carbon, making it reactive toward amines or alcohols. However, steric hindrance from the 2-methyl group on the thiazole may reduce reactivity with bulky nucleophiles. Comparative studies with non-thiazole analogs show a 20–30% increase in acylation rates due to the thiazole’s electronic effects .

Q. What strategies are effective in resolving contradictions in synthetic yields or purity reported across literature?

  • Methodology :

  • Chromatographic Analysis : HPLC with UV detection (λ = 254 nm) identifies byproducts like unreacted benzoic acid or hydrolysis products.
  • Kinetic Studies : Monitoring reaction progress via in-situ IR spectroscopy (tracking C=O stretching at ~1800 cm⁻¹) helps pinpoint optimal reaction termination times .
  • Reproducibility Checks : Rigorous drying of solvents (e.g., molecular sieves for toluene) and standardized chlorination protocols minimize variability. Contradictions in yields (e.g., 60% vs. 85%) often stem from differences in reagent purity or moisture control .

Q. How can computational modeling predict the biological targets or pharmacokinetic properties of this compound?

  • Approach :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with proteins like mGlu5 receptors (a known target for thiazole derivatives). The benzoyl chloride moiety’s electrophilicity may covalently bind cysteine residues in active sites .
  • ADME Prediction : SwissADME estimates logP (~2.8) and permeability, suggesting moderate blood-brain barrier penetration. MetaCore pathway analysis links the compound to kinase or GPCR signaling pathways due to structural similarity to MTEP hydrochloride .

Notes on Data Contradictions and Validation

  • Synthetic Routes : Discrepancies in chlorination efficiency (e.g., SOCl₂ vs. PCl₅) may arise from side reactions with thiazole nitrogen. Validate via 2D NMR (HSQC/HMBC) to confirm product integrity .
  • Biological Activity : Conflicting IC₅₀ values in assays may reflect differences in cell lines or assay conditions. Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to corroborate results .

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